molecular formula C12H15F3O2 B1332083 (-)-3-(Trifluoroacetyl)camphor CAS No. 207742-84-5

(-)-3-(Trifluoroacetyl)camphor

Cat. No.: B1332083
CAS No.: 207742-84-5
M. Wt: 248.24 g/mol
InChI Key: ISLOIHOAZDSEAJ-NSMOOJLNSA-N
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Description

(-)-3-(Trifluoroacetyl)camphor is a useful research compound. Its molecular formula is C12H15F3O2 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Magnetic Properties in Chiral Ligands : (-)-3-(Trifluoroacetyl)camphor has been used to construct enantiomeric pairs of Dy(III) single-ion magnets, showing field-induced single-ion magnet behaviors with multi-step relaxation processes. This application is significant in the study of magnetic properties and potential use in data storage technologies (Liu, Zhang, & Zhu, 2013).

  • Vibrational Circular Dichroism Studies : Research involving Vibrational Circular Dichroism (VCD) spectroscopy and Density Functional Theory (DFT) calculations has been conducted to understand the keto-enol equilibrium of this compound. This research is crucial for understanding the molecular structure and behavior of such compounds (Merten, Jalkanen, Weiss, & Hartwig, 2010).

  • Chiral NMR Shift Reagents : Diamagnetic lanthanide tris beta-diketonates, including those derived from this compound, have been used as chiral NMR shift reagents. These reagents are effective in determining the enantiomeric purity of compounds, playing a crucial role in analytical chemistry (Wenzel & Wenzel, 2009).

  • Photonic Security Devices : A study on chiral lanthanide lumino-glass for circularly polarized light security devices utilized (+)-3-(Trifluoroacetyl)camphor. This application demonstrates the potential use of such compounds in advanced photonic security and information technology (Kitagawa et al., 2020).

  • Adsorption Studies on Metal Surfaces : Camphor, including derivatives like this compound, has been studied for its adsorption on metal surfaces, which is important in understanding surface reactions and in the development of surface-active agents (Pettinger, Danckwerts, & Krischer, 2002).

  • been utilized as a chiral auxiliary in the synthesis of cis linear homoallylic alcohols. This highlights its role in facilitating the production of specific enantiomers in organic synthesis, contributing significantly to the field of chiral chemistry (Lee, Lee, Tan, & Loh, 2004).
  • Iron Chelation Activity : The compound this compound has been investigated for its iron chelation activity. This property is particularly relevant in the study of its interaction with metal ions and its potential role in biomedical applications (Ishihara & Sakagami, 2005).

  • Camphor Derivatives in Medicinal Chemistry : The synthesis and applications of various camphor derivatives, including this compound, have been extensively reviewed. These derivatives exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties, demonstrating the broad utility of camphor in medicinal chemistry (Anjaneyulu, Sangeeta, & Saini, 2021).

  • Carbon Nanomaterial Synthesis : Camphor, including its derivatives, has shown potential in the synthesis of new carbon nanomaterials. These materials exhibit excellent physicochemical properties and biocompatibility, indicating the role of camphor in the development of sustainable nanomaterials (Gaddam, Kantheti, Narayan, & Raju, 2015).

  • Chiral Luminescent Materials : Research on chiral luminescent materials using camphor derivatives, including this compound, has shown potential applications in magneto-optical devices. This includes the development of materials with strong magneto-optical Faraday effects at room temperature, which is significant for optical telecommunications and data storage technologies (Liu et al., 2021).

Safety and Hazards

Camphor is considered irritant to skin and eyes, and as a skin and respiratory sensitizer . Ingesting camphor can cause trouble breathing, seizures, and death. High doses of camphor, either inhaled or on the skin, can also be risky .

Future Directions

The rational design of functionalized lignin-based materials will lead to a rich family of hybrid functional carbon materials with various applications toward a green and sustainable future . A series of fluorescent probes with trifluoroacetyl as the reactive unit and aromatic moieties including anthracene (ANT–TFA), pyrene (PY–TFA) and triphenylamine (TPA–TFA) unit as fluorophores have been designed for highly reversible, sensitive and efficient amine detection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (-)-3-(Trifluoroacetyl)camphor involves the conversion of camphor to (-)-isopinocampheol, which is then reacted with trifluoroacetic anhydride to yield the final product.", "Starting Materials": ["Camphor", "Trifluoroacetic anhydride", "Sodium borohydride", "Methanol", "Acetic acid"], "Reaction": [ { "Step 1": "Camphor is reduced to (-)-isopinocampheol using sodium borohydride in methanol." }, { "Step 2": "(-)-Isopinocampheol is reacted with trifluoroacetic anhydride in the presence of acetic acid to yield (-)-3-(Trifluoroacetyl)camphor." } ] }

CAS No.

207742-84-5

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

(1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1

InChI Key

ISLOIHOAZDSEAJ-NSMOOJLNSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

51800-98-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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